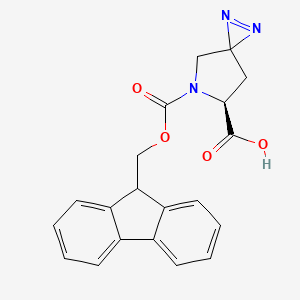

Fmoc-L-photo-proline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c24-18(25)17-9-20(21-22-20)11-23(17)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWXCLQLAZADLK-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC12N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC12N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Context of Photo Crosslinking Amino Acids in Molecular Probing

The study of protein-protein, protein-peptide, and protein-nucleic acid interactions is fundamental to understanding cellular function and disease. iris-biotech.de Traditional biochemical methods often struggle to capture the transient and dynamic nature of these interactions in their native environment. Photo-crosslinking has emerged as a powerful technique to overcome this limitation by covalently trapping interacting molecules in situ. iris-biotech.decreative-proteomics.com This is achieved by incorporating a non-natural amino acid containing a photoreactive group into a protein or peptide of interest. creative-proteomics.com

These photoreactive amino acids are designed to be chemically inert until activated by a specific wavelength of light, typically UV light. creative-proteomics.comiris-biotech.de Upon photoactivation, they generate a highly reactive species, such as a carbene or nitrene, which can then form a covalent bond with a nearby molecule. iris-biotech.deiris-biotech.de This "freezes" the interaction, allowing for subsequent identification and characterization of the binding partners. The choice of the photo-crosslinking amino acid is critical and depends on the specific biological question being addressed.

Strategic Utility of Diazirine Containing Probes in Biological Systems

Among the various photoreactive moieties, the diazirine group has gained significant prominence in the design of photo-crosslinking probes. iris-biotech.deresearchgate.net Diazirines are three-membered rings containing two nitrogen atoms, and upon irradiation with UV light (typically around 350-360 nm), they efficiently release nitrogen gas to generate a highly reactive carbene intermediate. iris-biotech.deresearchgate.net

The strategic utility of diazirine-containing probes stems from several key advantages:

Small Size: The diazirine group is exceptionally small, minimizing potential steric hindrance that could perturb the natural interaction being studied. iris-biotech.deresearchgate.net

Chemical Stability: Diazirines are generally stable to a wide range of chemical conditions encountered during peptide synthesis and in biological systems, remaining inert until photoactivation. iris-biotech.de

Efficient Photolysis: They can be activated with relatively long-wavelength UV light, which is less damaging to biological samples compared to shorter wavelengths required for other photoprobes. iris-biotech.de

Reactive Intermediate: The generated carbene is highly reactive and can insert into a variety of chemical bonds, including C-H and N-H bonds, found in amino acid side chains and the peptide backbone, making it a versatile crosslinking agent. researchgate.net

These properties make diazirine-containing amino acids, such as photo-leucine, photo-methionine, and photo-proline, invaluable tools for mapping molecular interactions with high precision. nih.gov

Overview of Fmoc L Photo Proline As a Versatile Photo Crosslinking Reagent

Stereoselective Chemical Synthesis of L-Photo-Proline Precursors

The synthesis of this compound begins with the stereoselective preparation of its core scaffold, L-photo-proline. The chirality of the final product is crucial for its proper integration into and biological activity of the resulting peptides. The most common and cost-effective starting material for this synthesis is L-4-hydroxyproline. researchgate.netmdpi.com

Derivatization from L-4-Hydroxyproline

The synthesis typically commences with the protection of the amino group of L-4-hydroxyproline, often with a tert-butoxycarbonyl (Boc) group. researchgate.net This is followed by an oxidation reaction, such as a Jones oxidation, to convert the hydroxyl group at the 4-position into a ketone, yielding N-Boc-4-oxoproline. researchgate.net This keto-proline derivative is the key intermediate for the subsequent introduction of the photoreactive diazirine group. The use of the commercially available and relatively inexpensive L-trans-4-hydroxyproline makes this a practical route for obtaining the necessary precursor in an optically pure form. researchgate.netmdpi.comchemrxiv.org

Regiospecific Installation of the Diazirine Moiety

The defining feature of photo-proline is the diazirine ring, which is installed at the 4-position of the proline ring. The formation of this three-membered ring containing two nitrogen atoms is a critical step. A common method involves the reaction of the N-Boc-4-oxoproline intermediate with liquid ammonia (B1221849) to form an imine, which is then treated with hydroxylamine-O-sulfonic acid to generate a diaziridine. researchgate.net Subsequent oxidation, for instance with iodine and triethylamine (B128534) in methanol, converts the diaziridine into the more stable diazirine. researchgate.netuzh.ch This sequence of reactions ensures the regiospecific placement of the diazirine moiety at the desired C4 position of the proline scaffold. researchgate.net

Fmoc Protecting Group Strategy for L-Photo-Proline

For its application in peptide synthesis, the L-photo-proline must be equipped with a suitable protecting group on its secondary amine. The fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. researchgate.netnih.govpeptide.com

Following the formation of the diazirine ring on the Boc-protected proline, the Boc group is removed under acidic conditions, typically with hydrochloric acid in dioxane. researchgate.net The resulting free amine of L-photo-proline is then reacted with an Fmoc-donating reagent, such as Fmoc-O-succinimide (Fmoc-OSu), in the presence of a base like sodium carbonate to yield the final product, this compound. researchgate.net The diazirine group is stable under both the acidic conditions required for Boc deprotection and the basic conditions of the subsequent Fmoc protection and later during peptide synthesis. researchgate.netuzh.ch

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The true utility of this compound lies in its seamless integration into established solid-phase peptide synthesis (SPPS) protocols. researchgate.netinvivochem.netinvivochem.com This allows for the precise, site-specific incorporation of the photoreactive amino acid into a peptide chain of any desired sequence.

Compatibility with Standard Fmoc-SPPS Methodologies

This compound is fully compatible with the standard cycles of Fmoc-SPPS. researchgate.netuzh.ch The synthesis involves the iterative deprotection of the Fmoc group with a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid using standard coupling reagents such as HOBt and TBTU. mdpi.com The diazirine moiety remains intact throughout these repeated cycles of base and coupling conditions. researchgate.netissuu.com This stability allows for the assembly of complex peptides containing the photo-proline residue without the need for significant modifications to established synthesis protocols. uzh.ch

Considerations for Peptide Sequence Context and Yield

Furthermore, the position of the this compound within the peptide sequence can be a consideration. For instance, placing it near the C-terminus of a peptide being assembled on a resin can minimize the number of synthesis cycles the photoreactive group is subjected to, although it has been shown to be stable throughout the synthesis of many peptides. uzh.ch The potential for diketopiperazine formation, a common side reaction involving proline residues at the N-terminus of a growing peptide chain on certain resin linkers, should also be considered, though this is a general concern in SPPS and not specific to photo-proline. sigmaaldrich.com

Alternative Chemical Approaches for Peptide and Protein Incorporation

Beyond the standard linear solid-phase peptide synthesis (SPPS), alternative chemical strategies are employed for the assembly of large peptides and proteins. These methods often involve the synthesis of smaller, protected peptide fragments which are then joined together in a subsequent step. This approach, known as convergent synthesis, can be particularly advantageous for producing large proteins and for incorporating specialized amino acids like this compound. The primary alternative method is chemical ligation, which allows for the coupling of unprotected peptide fragments in solution.

Native Chemical Ligation (NCL) stands as a cornerstone technique for the chemical synthesis of proteins. biosyntan.denih.gov Introduced in 1994, NCL facilitates the joining of two unprotected peptide fragments in an aqueous solution at a neutral pH. biosyntan.deresearchgate.net The fundamental reaction involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov The process begins with a chemoselective transthioesterification, followed by a rapid, spontaneous S-to-N acyl shift that results in the formation of a native peptide bond at the ligation site. researchgate.netnih.gov This method's high specificity and efficiency stem from its ability to proceed without the need for side-chain protecting groups on the amino acids involved. researchgate.net

Despite its utility, the incorporation of proline residues using NCL presents specific challenges. Ligation involving a C-terminal proline thioester is often slow and inefficient. researchgate.netnih.govpnas.org This reduced reactivity is attributed to the deactivation of the thioester by the proline amide carbonyl group, rather than steric hindrance. nih.gov Consequently, valine, isoleucine, and proline are considered less suitable as C-terminal residues for NCL due to these slow ligation rates. researchgate.net

To address these limitations, several advanced strategies have been developed. One approach involves the use of highly efficient thiol catalysts, such as 4-mercaptophenylacetic acid (MPAA), to optimize the ligation reaction. researchgate.net Another powerful strategy is the use of proline analogues at the N-terminus. Research has demonstrated methods for the synthesis of peptides containing N-terminal 4R-mercaptoproline or 4R-selenoproline. acs.org These peptides can be synthesized on a solid phase, and subsequent NCL reactions with a peptide thioester can proceed efficiently. acs.org Specifically, NCL with mercaptoproline is significantly enhanced in the presence of 2 M imidazole (B134444) buffer, while selenoproline ligation works well with a thiophenol thioester partner. acs.org The use of selenocysteine- and related selenol-proline-based ligations has been shown to offer improved results over their sulfur-based counterparts. nih.gov

A distinct and highly versatile alternative is the "proline editing" technique. nih.gov This method allows for the synthesis of peptides with stereospecifically modified proline residues directly on the solid support after the main peptide chain has been assembled. The process starts with the incorporation of Fmoc-Hydroxyproline (Hyp) into the peptide sequence using standard SPPS. nih.gov After the peptide synthesis is complete, the hydroxyl group of the Hyp residue is selectively modified through various chemical reactions to generate the desired functionalized proline. nih.gov This approach circumvents the often complex solution-phase synthesis required to produce a custom Fmoc-protected proline derivative before its incorporation into a peptide. nih.gov

The table below outlines the key features of these alternative incorporation strategies.

| Strategy | Description | Key Advantages | Challenges/Considerations |

| Native Chemical Ligation (NCL) | Two unprotected peptide fragments, one with a C-terminal thioester and one with an N-terminal cysteine, are joined in solution. biosyntan.denih.gov | Enables synthesis of large proteins; no side-chain protection needed during ligation. researchgate.net | Requires an N-terminal cysteine at the ligation site; slow ligation rates with C-terminal proline thioesters. researchgate.netpnas.org |

| NCL with Proline Analogues | Utilizes N-terminal mercapto- or selenoproline fragments to ligate with C-terminal thioester peptides. acs.org | Overcomes the poor reactivity of C-terminal proline thioesters; enables ligation at proline sites. nih.govacs.org | Requires synthesis of specialized N-terminal proline analogues. acs.org |

| Proline Editing | A hydroxyproline (B1673980) residue is incorporated during SPPS and is chemically modified on-resin post-synthesis to the desired proline derivative. nih.gov | Highly versatile for creating diverse proline modifications; avoids complex solution-phase synthesis of the initial Fmoc-amino acid. nih.gov | Requires orthogonal protection and selective deprotection of the hydroxyproline residue on the solid phase. nih.gov |

These alternative chemical approaches significantly expand the toolkit for synthesizing complex peptides and proteins containing this compound, enabling its placement at specific sites that might be challenging to achieve through conventional linear synthesis alone.

Light-Induced Activation of the Diazirine Moiety

The key to this compound's function lies in its diazirine ring, a small, three-membered ring containing two nitrogen atoms. iris-biotech.deissuu.comsumitbiomedical.com This moiety is relatively stable under normal conditions, including at room temperature and in the presence of nucleophiles, acids, and bases. iris-biotech.deissuu.comsumitbiomedical.com However, when irradiated with UV light, typically around 350-360 nm, the diazirine ring becomes activated. issuu.comsumitbiomedical.comiris-biotech.de This specific wavelength is advantageous because it is less likely to cause damage to living cells compared to other photo-activatable groups like benzophenones. issuu.com The small size of the diazirine group also minimizes the chances of altering the biological activity of the peptide or protein into which it is incorporated. iris-biotech.deiris-biotech.deissuu.comsumitbiomedical.com

The light-induced activation involves the absorption of a photon, which excites the diazirine molecule and leads to the expulsion of nitrogen gas (N₂). iris-biotech.deenamine.net This process is a type of photochemical decomposition. enamine.net

Generation and Reactivity of the Carbene Intermediate

The expulsion of nitrogen gas from the activated diazirine ring results in the formation of a highly reactive carbene intermediate. issuu.comsumitbiomedical.comiris-biotech.deenamine.net Carbenes are neutral molecules containing a carbon atom with only six valence electrons, making them extremely electrophilic and short-lived. This high reactivity is the cornerstone of photoaffinity labeling. iris-biotech.desumitbiomedical.comiris-biotech.de

The generated carbene can rapidly react with a wide range of chemical bonds in its immediate vicinity. iris-biotech.desumitbiomedical.com This includes insertions into carbon-hydrogen (C-H), oxygen-hydrogen (O-H), carbon-carbon (C-C), and other heteroatom-hydrogen (X-H) bonds. iris-biotech.deissuu.comsumitbiomedical.com This broad reactivity allows it to form stable covalent bonds with neighboring molecules, effectively "trapping" transient interactions. iris-biotech.desumitbiomedical.comiris-biotech.de The rapid reaction rate and subsequent termination are particularly beneficial for ensuring that the labeling is dependent on the specific interaction being studied. issuu.com

Wavelength-Dependent Photo-Crosslinking Efficiency

The efficiency of the photo-crosslinking process is dependent on the wavelength of the UV light used for activation. The optimal wavelength for activating the diazirine moiety in this compound and similar compounds is in the range of 350-360 nm. issuu.comsumitbiomedical.comiris-biotech.de Using light within this specific window ensures efficient generation of the carbene intermediate. researchgate.net

Deviating from this optimal wavelength can lead to reduced crosslinking efficiency. Wavelengths that are too long may not provide sufficient energy to induce the photochemical reaction, while shorter wavelengths could potentially cause damage to the biological sample. issuu.com Therefore, precise control of the irradiation wavelength is crucial for successful photoaffinity labeling experiments.

Formation of Stable Covalent Adducts upon Photoactivation

Upon generation, the highly reactive carbene intermediate quickly and irreversibly forms a stable covalent adduct with a nearby molecule. issuu.comsumitbiomedical.comiris-biotech.de This process converts a non-covalent interaction, such as a protein-protein or protein-ligand interaction, into a permanent covalent linkage. rsc.org The formation of this covalent bond is the final step in the photo-crosslinking process, allowing for the subsequent identification and characterization of the interacting partners. rsc.org The stability of the resulting adduct is essential for downstream analytical techniques, such as mass spectrometry or western blotting, which are used to identify the cross-linked proteins.

Interactive Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₀H₁₇N₃O₄ | issuu.comuni.lusigmaaldrich.com |

| Molecular Weight | 363.37 g/mol | issuu.comsigmaaldrich.com |

| Appearance | Solid powder | invivochem.comsigmaaldrich.com |

| Activation Wavelength | ~350-360 nm | issuu.comsumitbiomedical.comiris-biotech.de |

| Reactive Intermediate | Carbene | issuu.comsumitbiomedical.comiris-biotech.deenamine.net |

| Storage Temperature | -20°C | invivochem.comsigmaaldrich.com |

Advanced Research Applications of Fmoc L Photo Proline in Biomolecular Sciences

Mechanistic Investigations via Photoaffinity Labeling (PAL)

Fmoc-L-photo-proline is a pivotal tool in modern chemical biology, functioning as a photo-crosslinking amino acid that can be integrated into synthetic peptides via solid-phase Fmoc chemistry. invivochem.cominvivochem.netmybiosource.com This diazirine-containing, Fmoc-protected proline derivative serves as a multifunctional probe building block. sigmaaldrich.comsigmaaldrich.com Upon irradiation with UV light (around 360 nm), the diazirine moiety forms a highly reactive carbene species. iris-biotech.deenamine.net This carbene rapidly reacts with adjacent molecules, forging an irreversible covalent bond and enabling the "capture" of transient and stable molecular interactions. iris-biotech.dersc.org This unique property makes it an invaluable asset for a variety of mechanistic studies in biomolecular sciences. sigmaaldrich.comsigmaaldrich.com

Mapping Protein-Protein Interaction (PPI) Networks

The study of protein-protein interactions (PPIs) is fundamental to understanding virtually all cellular processes. rsc.org Photoaffinity labeling (PAL) using probes containing this compound has emerged as a powerful technique for mapping these complex interaction networks. sigmaaldrich.comrsc.org By incorporating photo-proline into a "bait" protein or peptide, researchers can identify its direct binding partners within a complex biological milieu. nih.gov

The process involves introducing the photo-proline-containing peptide into a cellular system. Upon UV activation, the probe covalently crosslinks to its interacting proteins. rsc.org These covalently linked complexes can then be isolated and the "prey" proteins identified using mass spectrometry-based proteomic approaches. nih.govfrontiersin.org This strategy is particularly advantageous for identifying weak or transient interactions that are often missed by other methods. rsc.orgfrontiersin.org The small size and high reactivity of the diazirine group ensure high cross-linking specificity and efficiency without causing significant steric hindrance. rsc.org This approach has been successfully used to expand the known human protein interactome, providing a more global view of cellular organization and function. frontiersin.orgscienceboard.net

Table 1: Key Features of this compound in PPI Mapping

| Feature | Description | Reference |

|---|---|---|

| Photoreactive Group | Diazirine | sigmaaldrich.comrsc.org |

| Activation | UV light (~360 nm) | sigmaaldrich.comiris-biotech.de |

| Reactive Species | Carbene | iris-biotech.deenamine.net |

| Bond Formation | Covalent and irreversible | iris-biotech.de |

| Application | Capturing transient and stable PPIs | rsc.orgfrontiersin.org |

| Identification Method | Mass Spectrometry | nih.govfrontiersin.org |

Elucidation of Protein-Ligand and Protein-Drug Binding Sites

Identifying the precise binding site of a ligand or drug on its protein target is crucial for understanding its mechanism of action and for rational drug design. drughunter.com this compound facilitates the creation of photoaffinity probes from known ligands or drug molecules. mybiosource.comissuu.com By incorporating photo-proline into the structure of a bioactive peptide or small molecule, a photoreactive version is created that retains its binding affinity for the target protein. acs.org

Once the probe binds to its target, UV irradiation triggers covalent cross-linking specifically at or near the binding site. drughunter.comacs.org Subsequent enzymatic digestion of the protein-ligand complex followed by mass spectrometry analysis allows for the identification of the exact amino acid residues that have been modified by the probe. acs.org This provides high-resolution information about the binding interface. nih.gov This method has been instrumental in characterizing the binding sites for various ligands, including peptide hormones and small-molecule inhibitors, thereby clarifying their interaction mechanisms. drughunter.com

Global Proteome Profiling for Target Identification

A significant challenge in drug discovery is the identification of all cellular targets of a bioactive compound, including both intended targets and off-target interactions. nih.gov Thermal Proteome Profiling (TPP), also known as the Cellular Thermal Shift Assay (CETSA), combined with photoaffinity labeling using this compound, offers a powerful solution for unbiased, proteome-wide target identification. nih.gov

This approach involves treating cells or cell lysates with a photo-proline-based probe derived from a bioactive molecule. iris-biotech.de Ligand binding can alter the thermal stability of target proteins. nih.gov After UV-induced cross-linking, the proteome is subjected to a heat gradient. Unbound and less stable proteins denature and precipitate at lower temperatures, while ligand-bound, stabilized proteins remain soluble at higher temperatures. nih.gov By quantifying the soluble protein fraction across the temperature range using mass spectrometry, researchers can identify proteins that show a significant thermal shift upon probe binding, thus revealing them as direct targets. nih.gov This has been applied to identify the targets of various compounds, from natural products to synthetic drugs. iris-biotech.dedrughunter.com

Table 2: Workflow for Target Identification using Photo-Proline Probes and TPP

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Probe Synthesis | Incorporate this compound into a bioactive molecule. | Create a photoreactive ligand. | mybiosource.comsigmaaldrich.com |

| 2. Incubation | Treat cells or lysate with the probe. | Allow binding to cellular targets. | nih.gov |

| 3. Photo-Crosslinking | Irradiate with UV light. | Covalently link the probe to its targets. | iris-biotech.de |

| 4. Thermal Challenge | Heat samples across a temperature gradient. | Induce thermal denaturation of proteins. | nih.gov |

| 5. Separation | Isolate soluble proteins. | Separate stabilized (bound) from destabilized (unbound) proteins. | nih.gov |

| 6. Analysis | Quantify proteins using mass spectrometry. | Identify proteins with altered thermal stability (targets). | nih.gov |

Analysis of Cellular Target Engagement

Confirming that a drug or probe engages its intended target within the complex environment of a living cell is a critical step in therapeutic development. elifesciences.org this compound enables the synthesis of probes to directly visualize and quantify target engagement in situ. invivochem.comissuu.com

After introducing a photo-proline-containing probe into live cells and inducing cross-linking with UV light, target engagement can be assessed. rsc.org For example, the probe-labeled proteins can be conjugated to a reporter tag (like a fluorophore) via click chemistry, allowing for visualization by in-gel fluorescence scanning. rsc.org This provides direct evidence of the probe binding to its target proteins inside the cell. Furthermore, techniques like CETSA can be employed to demonstrate that the binding of the probe stabilizes the target protein within the cellular context, confirming a functional interaction. nih.govelifesciences.org These methods are crucial for validating that a molecule reaches and interacts with its target under physiological conditions. issuu.comelifesciences.org

Synthetic Peptide and Peptidomimetic Design and Synthesis

The versatility of this compound extends to its use as a building block in the chemical synthesis of complex peptides and peptidomimetics. invivochem.commybiosource.com Its compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols allows for its precise incorporation at specific positions within a peptide sequence. sigmaaldrich.comresearchgate.net

Construction of Cyclic Peptidomimetic Antibiotics

The development of new antibiotics is a major research priority. researchgate.net Cyclic peptidomimetics are a promising class of compounds that often exhibit potent antimicrobial activity. researchgate.net The synthesis of these complex molecules can be challenging.

Research has demonstrated the successful incorporation of this compound into the solid-phase synthesis of a cyclic peptidomimetic antibiotic. researchgate.netnordicbiosite.com This showcases the utility of photo-proline not just as a probe for mechanistic studies, but also as a structural component of a bioactive molecule. researchgate.net Its inclusion in the synthesis of these antibiotics demonstrates that the unique diazirine-containing ring structure is well-tolerated within the synthetic process and can be part of a final, active compound. mybiosource.comresearchgate.net This application highlights the potential for creating novel photoactivatable antibiotics, which could be used to identify their bacterial targets and elucidate their mechanisms of action. researchgate.net

Engineering Conformationally Constrained Peptides

The introduction of conformational constraints into peptides is a widely used strategy to enhance their biological activity, stability, and bioavailability. This compound, with its rigid diazirine-containing pyrrolidine (B122466) ring, serves as an effective building block for engineering conformationally constrained peptides, particularly cyclic peptidomimetics.

A notable example is the synthesis of a potent cyclic peptidomimetic antibiotic targeting the gram-negative pathogen Pseudomonas aeruginosa. uzh.chresearchgate.net Researchers utilized this compound in solid-phase peptide synthesis to replace a proline residue within the peptide sequence. uzh.chresearchgate.net The incorporation of this photo-proline analog was crucial for maintaining the bioactive conformation of the peptide, which is characterized by a β-hairpin-like structure stabilized by a D-Pro-L-Pro template. uzh.chresearchgate.net The synthesis involved standard Fmoc-based solid-phase peptide synthesis, demonstrating the compatibility of this compound with established peptide synthesis protocols. uzh.chresearchgate.net The resulting cyclic peptide, containing the photo-proline residue, retained its antimicrobial activity, highlighting the ability of this compound to act as a proline surrogate without disrupting the essential structural features required for biological function. uzh.ch

Table 1: Example of a Conformationally Constrained Peptide Synthesized with this compound

| Peptide Type | Target Organism | Role of this compound | Key Finding | Reference |

| Cyclic Peptidomimetic Antibiotic | Pseudomonas aeruginosa | Replaced a proline residue to maintain a constrained β-hairpin conformation. | The photo-proline containing peptide retained potent antimicrobial activity. | uzh.chresearchgate.net |

Influence on Peptide Secondary Structure and Stability

Proline and its analogs are known to have a significant influence on the secondary structure and stability of peptides due to the unique conformational constraints imposed by their cyclic side chain. mdpi.comnih.gov The incorporation of proline residues can induce the formation of specific secondary structures, such as β-turns and polyproline helices, which are critical for protein folding and protein-protein interactions. uzh.chmdpi.commdpi.com

The diazirine modification at the 4-position of the proline ring in this compound further influences the local peptide conformation. While specific structural studies on peptides containing solely this compound are emerging, the general principles derived from studies of other 4-substituted proline analogs provide valuable insights. For instance, the substitution at the C4 position can affect the puckering of the pyrrolidine ring, which in turn influences the peptide backbone torsion angles (φ and ψ). rsc.org This can lead to the stabilization or destabilization of certain secondary structures. Proline residues are frequently found in β-turns, which are essential for reversing the direction of the polypeptide chain. mdpi.comrsc.org The rigid nature of the photo-proline ring is expected to stabilize such turns, thereby pre-organizing the peptide into a more defined conformation. uzh.ch

Table 2: General Influence of Proline Analogs on Peptide Structure and Stability

| Structural Feature | Influence of Proline Analogs | Potential Implication of this compound |

| Secondary Structure | Induction and stabilization of β-turns and polyproline helices. rsc.orgoup.com | Stabilization of turn structures, leading to more defined peptide conformations. |

| Conformational Stability | Increased rigidity and reduced conformational entropy in the unfolded state. rsc.org | Enhanced stability of the desired peptide conformation. |

| Cis-Trans Isomerization | The nature of the substituent on the proline ring can influence the cis/trans ratio. nih.gov | Potential alteration of the conformational equilibrium, impacting biological activity. |

Bioconjugation and Functionalization of Biomolecules

The ability of this compound to form a covalent bond upon photoactivation makes it an invaluable tool for the bioconjugation and functionalization of peptides and proteins. This section explores its applications in site-selective derivatization, the generation of photoaffinity probes, and protein-polymer conjugation.

Site-Selective Derivatization of Peptides and Proteins

Site-selective modification of peptides and proteins is essential for a wide range of applications, including the development of antibody-drug conjugates, the immobilization of proteins on surfaces, and the study of protein function. The incorporation of this compound into a specific site of a peptide or protein via solid-phase peptide synthesis or genetic code expansion allows for the subsequent light-induced conjugation of another molecule at that precise location. rsc.orgsumitbiomedical.com

Upon irradiation with UV light (typically around 350-360 nm), the diazirine moiety of photo-proline extrudes nitrogen gas to generate a highly reactive carbene intermediate. uzh.chiris-biotech.de This carbene can then react with a wide range of chemical bonds in its vicinity, including C-H, O-H, and N-H bonds, to form a stable covalent linkage. sumitbiomedical.com This process enables the site-selective derivatization of a target protein with a probe, a drug, or another biomolecule that is co-localized with the photo-proline-containing peptide. This approach offers a high degree of control over the conjugation site, which is often crucial for preserving the biological activity of the protein.

Generation of Peptide-Based Photoaffinity Probes

Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of a specific molecule, such as a peptide ligand or a drug. sigmaaldrich.comscientificlabs.co.uk By incorporating a photoreactive group into the molecule of interest, a covalent bond can be formed with its biological target upon photoactivation, allowing for the subsequent isolation and identification of the target.

This compound is an ideal building block for the synthesis of peptide-based photoaffinity probes. uzh.chresearchgate.netmybiosource.cominvivochem.cominvivochem.net Its diazirine group is small and relatively inert until activated by light, minimizing potential interference with the peptide's binding to its target. rsc.org Furthermore, its stability to the conditions of solid-phase peptide synthesis allows for its straightforward incorporation into synthetic peptides. uzh.chresearchgate.net

In a typical application, a peptide known to bind to a specific receptor is synthesized with this compound at a position that is presumed to be close to the binding interface. The peptide probe may also contain a reporter tag, such as biotin (B1667282) or a fluorescent dye, to facilitate the detection and purification of the cross-linked complex. After incubating the probe with its target, irradiation with UV light triggers the cross-linking reaction, covalently linking the peptide to its binding partner. The tagged complex can then be isolated and analyzed, for instance by mass spectrometry, to identify the target protein and map the site of interaction.

Table 3: Components of a Typical Peptide-Based Photoaffinity Probe Using this compound

| Component | Function | Example |

| Peptide Ligand | Provides binding specificity for the target molecule. | A peptide known to bind a specific receptor or enzyme. |

| This compound | The photoreactive cross-linking agent. | Incorporated at a specific site within the peptide sequence. |

| Reporter Tag (optional) | Enables detection and isolation of the cross-linked complex. | Biotin, fluorescent dye, or radioisotope. |

Application in Protein-Polymer Conjugation

The conjugation of polymers, such as polyethylene (B3416737) glycol (PEG), to proteins is a widely used strategy to improve their therapeutic properties, including increasing their half-life, reducing their immunogenicity, and enhancing their solubility. Site-selective conjugation is highly desirable to ensure a homogeneous product with preserved biological activity.

The photo-activatable nature of diazirine-containing molecules, similar in reactivity to photo-proline, has been harnessed for protein-polymer conjugation. iris-biotech.deissuu.com In one approach, a polymer is functionalized with a molecule that has both a high affinity for a specific site on a protein and a photoreactive group. aminer.orgresearchgate.netucla.edu For example, a glutathione (B108866) (GSH) analog functionalized with a benzophenone (B1666685) or a diazirine photoreactive group can be attached to PEG. aminer.org This polymer-ligand conjugate then binds specifically to the GSH-binding pocket of glutathione S-transferase (GST) or a GST-fusion protein. aminer.org Subsequent photoactivation triggers the covalent attachment of the polymer to the protein at or near the binding site. aminer.org This method combines the principles of affinity labeling and photochemistry to achieve site-selective protein-polymer conjugation. aminer.org While this specific example used a different photoreactive group, the underlying principle is directly applicable to this compound, where a photo-proline-containing peptide with affinity for a specific protein could be used to direct the site-selective conjugation of a polymer.

Analytical Methodologies for Characterization of Photo Crosslinked Complexes

Mass Spectrometry (MS) for Adduct Identification and Proteomic Analysis

Mass spectrometry stands as a cornerstone technique for the analysis of photo-crosslinked samples, enabling the identification of protein-protein interactions (PPIs) and the precise localization of binding sites. ucsf.edubiorxiv.orgembopress.org

Cross-Linking Mass Spectrometry (XL-MS) for Interaction Mapping

Cross-linking mass spectrometry (XL-MS) is a powerful approach for defining PPIs and probing their interfaces. ucsf.edu In the context of Fmoc-L-photo-proline, XL-MS is used to identify the peptides that have been covalently linked by the photo-activated probe. This method can capture not only stable interactions but also transient and weak associations that are often missed by other techniques. ucsf.edu The general workflow involves the photo-crosslinking reaction, followed by enzymatic digestion of the protein mixture into smaller peptides. These crosslinked peptides are then analyzed by tandem mass spectrometry (MS/MS). biorxiv.org

The resulting data can be used to construct direct PPI networks and to map the interfaces of these interactions at the residue level. ucsf.edubiorxiv.org This provides valuable information for the integrative structural determination of protein complexes. ucsf.edu The development of MS-cleavable crosslinkers has further enhanced the utility of XL-MS, simplifying the identification of crosslinked peptides from complex mixtures. biorxiv.org

Quantitative Proteomics Approaches in Conjunction with PAL

Photo-affinity labeling can be integrated with quantitative proteomics to provide a more comprehensive understanding of cellular interaction networks. nih.govresearchgate.net By using stable isotope labeling techniques, researchers can compare the extent of crosslinking under different conditions, providing insights into the dynamics of PPIs.

One common approach is to use a photo-reactive probe that also contains a tag for enrichment, such as biotin (B1667282). After photo-crosslinking and cell lysis, the tagged proteins can be purified using affinity chromatography. The enriched proteins are then identified and quantified by mass spectrometry. This allows for the identification of specific binding partners and the quantification of changes in these interactions in response to various stimuli. nih.gov The use of diazirine-containing probes like photo-proline is advantageous due to their small size and high reactivity upon photoactivation. sigmaaldrich.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural and conformational details of peptides and proteins containing modified amino acids like photo-proline. mdpi.comualberta.ca

Probing Local and Global Conformational Changes

The incorporation of a modified proline analogue can influence the local and global conformation of a peptide. mdpi.comacs.org NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), can provide detailed information about these conformational changes. nih.govrsc.org For instance, the cis/trans isomerization of the peptide bond preceding a proline residue is a critical determinant of peptide and protein structure, and this can be readily monitored by NMR. rsc.org

Studies on peptides containing functionalized prolines have demonstrated that even subtle modifications can lead to significant conformational shifts. acs.org Two-dimensional (2D) NMR techniques are particularly powerful for assigning the resonances of all protons and carbons in a peptide, which is a prerequisite for a detailed conformational analysis. rsc.org

Stereochemical Assignment in Modified Peptides

The stereochemistry of modified amino acids within a peptide is crucial for its structure and function. NMR spectroscopy can be used to determine the stereochemical configuration of the photo-proline residue and its effect on the surrounding peptide backbone. acs.org In some cases, due to slow interconversion between different conformations (rotamers), multiple sets of signals may be observed in the NMR spectrum at room temperature. acs.org Structural assignments are often supported by 2D NMR experiments such as COSY, HSQC, and NOESY. acs.org

The following table summarizes key NMR parameters that can be influenced by the incorporation of modified proline residues:

| NMR Parameter | Information Provided |

| Chemical Shifts (¹H, ¹³C) | Local electronic environment, secondary structure |

| Coupling Constants (J-couplings) | Dihedral angles, bond connectivity |

| Nuclear Overhauser Effects (NOEs) | Through-space proximity of nuclei (< 5 Å), 3D structure |

| Cis/Trans Isomer Ratio | Conformation of the X-Pro peptide bond |

| Temperature Coefficients of Amide Protons | Involvement in hydrogen bonding |

Chromatographic and Spectroscopic Techniques for Purification and Detection

The purification and initial characterization of peptides containing this compound rely on a combination of chromatographic and spectroscopic methods. researchgate.net

High-performance liquid chromatography (HPLC) is the primary technique used for the purification of the synthesized peptides. sigmaaldrich.comnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating peptides based on their hydrophobicity. The purity of the final product is typically assessed by analytical HPLC, often in conjunction with mass spectrometry (LC-MS) to confirm the molecular weight. acs.org

Spectroscopic techniques are employed for the initial characterization of the purified peptide. UV-Vis spectroscopy can be used to confirm the presence of the Fmoc protecting group, which has a characteristic absorbance profile. Infrared (IR) spectroscopy can provide information about the secondary structure of the peptide. mdpi.com

The following table outlines the primary analytical techniques used in the purification and initial characterization of this compound containing peptides:

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment of peptides. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and sequence. |

| UV-Vis Spectroscopy | Detection of the Fmoc group. |

| Infrared (IR) Spectroscopy | Analysis of peptide secondary structure. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. specificpolymers.com In the context of photo-crosslinking experiments involving this compound, HPLC is used to analyze the reaction mixture, separating the unreacted photo-amino acid from the newly formed crosslinked products and other reaction components. cellmosaic.com This allows for the assessment of reaction efficiency and the purification of the target complex.

The most common mode of HPLC used for this application is reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. cellmosaic.com The Fmoc protecting group is inherently hydrophobic, making Fmoc-derivatized amino acids well-suited for this technique. The analysis typically involves monitoring the elution of different species from the column using a UV detector. The Fmoc group has a strong UV absorbance, which facilitates sensitive detection. google.com For Fmoc-derivatized secondary amino acids like proline, a detection wavelength of 262 nm is commonly used. google.com

The separation of the starting material from the crosslinked product is achievable due to the significant change in molecular weight and hydrophobicity upon successful crosslinking. A typical HPLC method for analyzing Fmoc-proline derivatives involves a C18 column and a gradient elution using a mobile phase consisting of an aqueous buffer (often containing an acid like trifluoroacetic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724). researchgate.netnih.govgoogle.com

Research Findings: Methodologies for the HPLC analysis of proline are well-established, often involving derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). Studies demonstrate that these derivatives can be effectively separated and quantified using RP-HPLC with UV detection. For instance, a method developed for determining glucosamine (B1671600) derivatives from photocrosslinked hydrogels utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer, detecting the compounds at 194 nm. researchgate.netnih.gov Another approach for analyzing various amino acids, including proline, used pre-column derivatization with OPA and FMOC, followed by RP-HPLC analysis with detection at 338 nm for primary amino acids and 262 nm for secondary amino acids like proline. google.com The choice of column, such as a C18 or C8 reverse-phase column, and the specific gradient of the mobile phase are critical for achieving optimal separation of the reaction components. cellmosaic.comgoogle.com

Table 1: Illustrative HPLC Parameters for Analysis of Fmoc-Amino Acid Derivatives

| Parameter | Setting | Rationale/Purpose |

|---|---|---|

| Chromatography System | Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity; suitable for Fmoc-derivatized compounds. |

| Stationary Phase (Column) | C18 or C8, 5 µm particle size | C18 is a common, versatile choice providing good retention for hydrophobic Fmoc group. cellmosaic.com |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure consistent ionization state of analytes. |

| Mobile Phase B | Acetonitrile | Organic modifier used to elute compounds from the reverse-phase column. |

| Elution Mode | Gradient | Allows for the effective separation of compounds with a range of polarities in a single run. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and run time. researchgate.netnih.gov |

| Detection | UV Absorbance at 262 nm | Optimal wavelength for detecting the Fmoc-derivative of secondary amino acids like proline. google.com |

UV-Vis Spectroscopy for Photoactivation Monitoring

UV-Vis spectroscopy is a fundamental tool for monitoring the progress of photochemical reactions in real-time. rsc.org It is particularly useful for tracking the photoactivation of this compound because the diazirine moiety, which is the photo-reactive group, has a distinct UV-Vis absorption spectrum that changes upon irradiation. issuu.com

The diazirine group in this compound absorbs UV light, typically in the range of 350-360 nm. issuu.comiris-biotech.de When the compound is irradiated with UV light of an appropriate wavelength, the diazirine ring is cleaved, extruding nitrogen gas and generating a highly reactive carbene intermediate. issuu.comigem.org This transformation leads to a decrease in the absorbance at the characteristic wavelength of the diazirine. By monitoring this decrease in absorbance over time, one can follow the kinetics of the photoactivation and subsequent crosslinking reaction. rsc.orgacs.orgnih.gov

Research Findings: Studies on various photocrosslinking agents confirm the utility of this method. For example, the photo-crosslinking of polymers modified with benzophenone (B1666685) was monitored by observing the decrease in the carbonyl π–π* transition's absorption maximum at 298 nm during photoreaction. rsc.org In another study involving a different photocrosslinker, p-Azido-L-phenylalanine (pAzF), UV-vis spectroscopy was used to monitor the reaction by observing changes in the absorption spectrum upon irradiation. igem.org Similarly, research on photoswitchable probes demonstrated that irradiation with 340 nm light could switch azobenzene (B91143) compounds to their Z-isomer, a change that is readily monitored by UV-Vis spectroscopy. nih.gov For diazirine-containing molecules specifically, irradiation with UV light around 365 nm is used to initiate the reaction, and the consumption of the diazirine can be followed by the disappearance of its absorbance peak in that region. acs.org This allows for the determination of the reaction's endpoint, which is reached when the absorbance at this wavelength no longer changes. acs.orgnih.gov

Table 2: Key Spectral Data for Monitoring this compound Photoactivation

| Compound State | Wavelength Range (λ) | Spectroscopic Event | Significance |

|---|---|---|---|

| Pre-irradiation | ~350-360 nm | Maximum Absorbance (λmax) | Corresponds to the intact diazirine functional group in this compound. issuu.com |

| During Irradiation | ~350-360 nm | Decreasing Absorbance | Indicates the consumption of the diazirine group as it is converted into the reactive carbene. rsc.orgacs.org |

| Post-irradiation | ~350-360 nm | Minimal/Stable Absorbance | Signals the completion of the photoactivation stage of the crosslinking reaction. acs.orgnih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel Photoactivatable Amino Acids and Linkers

The continuous demand for tools to explore diverse protein-protein interactions (PPIs) fuels the development of new photo-reactive amino acids with varied structural and functional properties. rsc.org While Fmoc-L-Photo-Proline, with its diazirine moiety, offers a robust method for photo-cross-linking, the quest for improved and more versatile probes is ongoing. invivochem.comresearchgate.net

Researchers are designing novel bifunctional amino acids that incorporate both a photo-reactive group and a bioorthogonal handle, such as an alkyne or azide. rsc.orgrsc.org This dual functionality facilitates not only the capture of interacting proteins but also their subsequent identification and characterization through "click" chemistry. rsc.org For instance, the development of an amino acid containing both a diazirine for photo-cross-linking and a terminal alkyne for bioorthogonal tagging has shown promise in efficiently capturing weak and transient PPIs. rsc.org

Furthermore, efforts are being made to create photoactivatable amino acids that exhibit selectivity towards specific amino acid residues upon photoactivation. nih.govresearchgate.net This increased specificity can enhance cross-linking efficiency and simplify the analysis of cross-linked products. nih.gov The design of these new probes often involves modifying the structure of existing photoactivatable amino acids or developing entirely new scaffolds.

The table below summarizes some key photoactivatable moieties used in the design of novel amino acids:

| Photoreactive Moiety | Reactive Intermediate | Key Features |

| Aryl azide | Nitrene | Reacts with C-H and heteroatom-H bonds, can be quenched by water. nih.gov |

| Benzophenone (B1666685) | Diradical | Inserts into C-H bonds, less prone to quenching by water, but is bulky. nih.gov |

| Diazirine | Carbene | Highly reactive, inserts into C-H and heteroatom-H bonds, can be quenched by water. nih.govcreative-proteomics.com |

Integration with Advanced High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. selvita.comevotec.combmglabtech.com The integration of photoactivatable compounds like this compound with HTS platforms presents a powerful strategy for identifying novel modulators of PPIs.

HTS platforms, equipped with automated liquid handling, robotics, and sensitive detection systems, can be adapted to screen for compounds that disrupt or stabilize PPIs captured by photo-cross-linking. selvita.combmglabtech.com The process typically involves:

Assay Development and Miniaturization: Adapting the photo-cross-linking experiment to a microplate format (e.g., 384- or 1536-well plates). selvita.com

Primary Screen: Screening a large library of compounds to identify "hits" that modulate the cross-linking efficiency. selvita.com

Confirmation and Dose-Response Analysis: Validating the initial hits and determining their potency. selvita.com

The use of photoactivatable probes in HTS allows for the identification of molecules that act on specific protein complexes in a controlled manner. This approach can accelerate the discovery of new therapeutic agents and research tools.

Exploration of this compound in Complex Biological Systems

The application of this compound and similar photoactivatable amino acids is expanding from in vitro studies to more complex biological systems, including living cells. rsc.orgnih.gov The ability to initiate a cross-linking reaction with light provides a unique advantage for studying dynamic processes within their native environment. princeton.edu

By incorporating photo-proline into peptides or proteins, researchers can "freeze" interactions at specific moments in time, allowing for the capture of transient or weak binding events that are often missed by traditional methods. rsc.orgprinceton.edu This has significant implications for understanding:

Signal Transduction Pathways: Mapping the interactions of signaling proteins in response to stimuli.

Protein Folding and Misfolding: Investigating the conformational changes and aggregation of proteins associated with diseases.

Drug-Target Engagement: Identifying the binding partners of a drug within a cell. nih.gov

The ability to genetically encode photoactivatable amino acids into proteins in living cells further enhances the power of this technique, enabling the study of PPIs in a highly specific and controlled manner. nih.govacs.org

Rational Design Principles for Enhanced Photoreactivity and Specificity

The rational design of photoactivatable compounds is a key area of research aimed at improving their performance. frontiersin.orgresearchgate.net The goal is to develop probes with enhanced photoreactivity, greater specificity, and minimal perturbation to the biological system.

Key design principles include:

Tuning Photochemical Properties: Modifying the chemical structure of the photo-reactive moiety to optimize its absorption wavelength, quantum yield, and the reactivity of the generated intermediate. uky.edunih.gov For example, diazirine-based amino acids are typically activated by UV light in the 330–370 nm range. creative-proteomics.com

Minimizing Steric Hindrance: The photoactivatable group should be small enough to not interfere with the natural interactions of the protein or peptide into which it is incorporated. rsc.org

Incorporating Reporter Tags: The inclusion of functionalities like biotin (B1667282) or fluorescent dyes can facilitate the detection and purification of cross-linked complexes. nih.gov

Computational Modeling: Using computational methods to predict the behavior of photoactivatable probes and guide the design of new, improved versions. frontiersin.org

By applying these principles, scientists are continuously refining the toolkit of photoactivatable amino acids, paving the way for more precise and insightful investigations of the intricate molecular interactions that govern life.

常见问题

Q. What statistical approaches are appropriate for analyzing variability in photo-crosslinking yield across peptide batches?

- Methodological Answer : Apply ANOVA to compare yields from ≥3 independent synthesis batches. Use Tukey’s HSD post-hoc test to identify outliers. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Report confidence intervals (95%) and effect sizes to contextualize practical significance .

Q. How to integrate this compound into multi-step peptide ligation strategies (e.g., native chemical ligation)?

- Methodological Answer : Incorporate a photolabile linker at the ligation junction. After UV cleavage, activate the N-terminal cysteine for ligation. Validate stepwise efficiency via LC-MS after each step. Optimize reaction pH (6.5–7.5) to balance thioester stability and ligation kinetics .

Data Interpretation and Reporting

Q. How to address discrepancies between computational predictions and experimental photoactivity data for this compound derivatives?

- Methodological Answer : Re-optimize force field parameters in MD simulations to account for solvation effects. Cross-reference with experimental NMR chemical shifts to refine computational models. If predictions still diverge, hypothesize unmodeled factors (e.g., aggregation or transient hydrogen bonding) and design targeted experiments to test these .

Q. What metadata should be archived to enable reuse of this compound-related datasets in public repositories?

- Methodological Answer : Include synthesis protocols (coupling times, reagents), irradiation conditions, raw spectral/ chromatographic files, and software versions for data analysis. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with persistent identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。